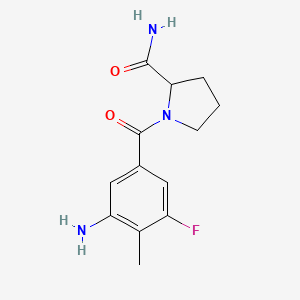
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1-phenylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1-phenylmethanamine, commonly known as BDB, is a psychoactive drug that belongs to the amphetamine class of compounds. BDB is structurally similar to the popular recreational drug MDMA, also known as ecstasy. BDB has been found to have similar effects on the central nervous system as MDMA, such as increasing levels of serotonin, dopamine, and norepinephrine.
作用機序
BDB works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep, among other functions. BDB binds to and inhibits the reuptake transporters for these neurotransmitters, leading to their increased levels in the brain.
Biochemical and Physiological Effects:
BDB has been found to produce a range of effects on the body, including increased heart rate, blood pressure, and body temperature. BDB also produces feelings of euphoria, empathy, and emotional openness, similar to those produced by MDMA. However, BDB has been found to produce less intense effects than MDMA.
実験室実験の利点と制限
BDB has been used in various laboratory experiments to study the effects of serotonin and dopamine on the brain. One advantage of using BDB in experiments is its similarity to MDMA, which allows for comparison between the two drugs. However, one limitation of using BDB is its relatively weaker effects compared to MDMA, which may make it less useful in certain types of experiments.
将来の方向性
There are several potential future directions for research on BDB. One direction is to further explore its potential therapeutic applications, particularly in treating mental health disorders. Another direction is to study its effects on the brain in more detail, particularly in comparison to other psychoactive drugs. Additionally, further research could be conducted on the optimal dosage and administration of BDB for various applications.
合成法
BDB can be synthesized through various methods, including reductive amination and condensation reactions. One common method involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with 2-amino-1-phenylpropane.
科学的研究の応用
BDB has been studied for its potential therapeutic applications in treating various mental health disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, BDB has been studied for its potential use in neuroscience research, particularly in studying the effects of serotonin and dopamine on the brain.
特性
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-5-14(6-3-1)12-18-13-15-7-8-16-17(11-15)20-10-4-9-19-16/h1-3,5-8,11,18H,4,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSJOMMPQQMTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNCC3=CC=CC=C3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575394.png)
![3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7575401.png)
![3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575403.png)
![3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575405.png)
![3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575408.png)
![3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575420.png)

![3-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575429.png)
![3-[(Pyridine-2-carbonylamino)methyl]benzoic acid](/img/structure/B7575438.png)
![3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575455.png)
![3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575458.png)
![3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B7575484.png)
![5-chloro-2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7575492.png)
